![molecular formula C22H20N6O B5592904 2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5592904.png)
2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that exhibit significant biological activity, particularly in medicinal chemistry due to their ability to bind nucleotide protein targets. Its structural complexity suggests a potential for diverse biological applications and interactions with biological systems.
Synthesis Analysis
The synthesis of similar compounds typically involves the use of non-steroidal anti-inflammatory drug precursors, such as 4-aminophenazone, indicating a multi-step organic synthesis process. These processes often employ reactions that introduce various functional groups to the core structure, aiming to explore the biological activities of the synthesized compounds (Saeed et al., 2015).
Molecular Structure Analysis
Crystal structure analysis and Density Functional Theory (DFT) calculations are common methods to characterize the molecular structure of benzamide derivatives. These analyses help in understanding the compound's 3D conformation, intermolecular interactions, and the electronic structure, which are crucial for predicting its reactivity and interaction with biological targets (Saeed et al., 2020).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of related compounds involve combining various substituents to create new molecules with potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug as a base compound. These synthesized compounds were evaluated for their potential to bind nucleotide protein targets, showcasing the interest in developing molecules with specific biological interactions (Saeed et al., 2015).
Biological Evaluation
The biological evaluation of synthesized compounds is a crucial step in determining their potential applications. For example, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and assessed for their antioxidant activities. Many of these compounds displayed moderate to significant radical scavenging activity, highlighting their potential use in combating oxidative stress (Ahmad et al., 2012).
Antimicrobial and Antitumor Activities
Some synthesized compounds have been evaluated for their antimicrobial and antitumor properties. For instance, novel pyrazolopyrimidines derivatives were synthesized and tested as anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Antiviral Activities
The search for compounds with antiviral activities is another significant area of research. Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. Several compounds exhibited significant antiviral activities against bird flu influenza, suggesting potential applications in antiviral drug development (Hebishy et al., 2020).
特性
IUPAC Name |
2,5-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-4-5-16(2)19(14-15)22(29)25-18-8-6-17(7-9-18)24-20-10-11-21(27-26-20)28-13-3-12-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXXKPKMUGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)
![(3-(cyclopropylmethyl)-1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5592837.png)
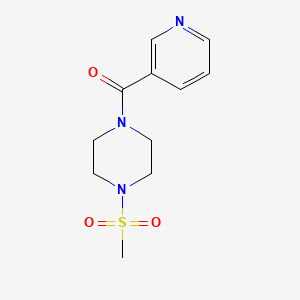

![1,1'-[1-(2-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5592858.png)
![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5592860.png)
![4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5592863.png)
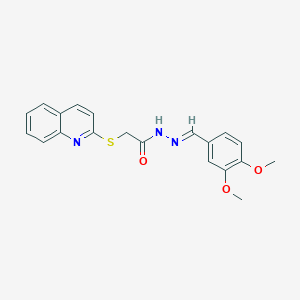
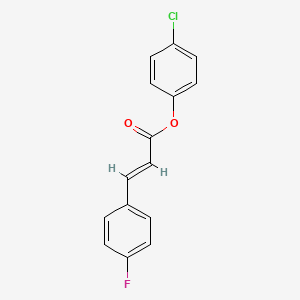
![1-benzyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B5592890.png)
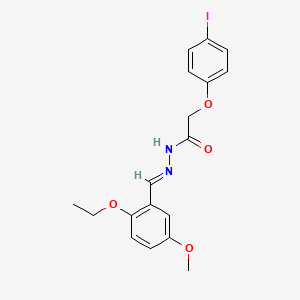
![N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5592920.png)
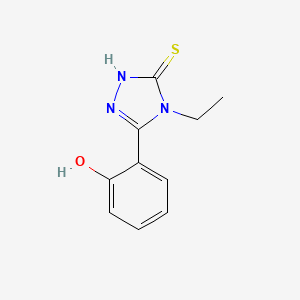
![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)